7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one
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Overview
Description
7-(2-Oxopropyl)-1,4-dioxaspiro[45]decan-8-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a dioxane ring and a decane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one can be achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. The reaction proceeds through a cascade of Prins and pinacol rearrangement reactions, resulting in the formation of the spirocyclic structure with high yields and excellent selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of the Prins/pinacol cascade process can be scaled up for industrial applications. The use of Lewis acid catalysts and the availability of starting materials make this method feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective.
Substitution: Halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of biologically active compounds and materials science
Mechanism of Action
The mechanism of action of 7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with molecular targets through its spirocyclic structure. The compound can engage in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A spirocyclic compound with similar structural features but different functional groups.
2,8-diazaspiro[4.5]decan-1-one: Another spirocyclic compound with potential biological activity.
Uniqueness
7-(2-Oxopropyl)-1,4-dioxaspiro[45]decan-8-one is unique due to its specific spirocyclic structure and the presence of both dioxane and decane rings
Properties
Molecular Formula |
C11H16O4 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
7-(2-oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C11H16O4/c1-8(12)6-9-7-11(3-2-10(9)13)14-4-5-15-11/h9H,2-7H2,1H3 |
InChI Key |
NIQZTFPGMOJEJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CC2(CCC1=O)OCCO2 |
Origin of Product |
United States |
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